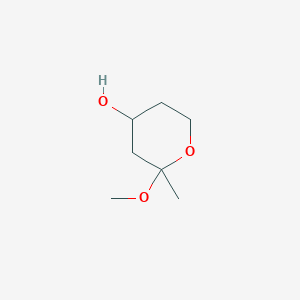

2-Methoxy-2-methyloxan-4-ol

Description

Structure

3D Structure

Properties

CAS No. |

62599-54-6 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

2-methoxy-2-methyloxan-4-ol |

InChI |

InChI=1S/C7H14O3/c1-7(9-2)5-6(8)3-4-10-7/h6,8H,3-5H2,1-2H3 |

InChI Key |

CAGKJERMIDSJCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)O)OC |

Origin of Product |

United States |

Stereochemical Considerations and Conformational Analysis of 2 Methoxy 2 Methyloxan 4 Ol

Elucidation of Potential Stereoisomers and Chiral Centers

2-Methoxy-2-methyloxan-4-ol possesses two chiral centers, which are specific carbon atoms bonded to four different groups. youtube.comyoutube.com The presence of these stereogenic centers gives rise to the possibility of multiple stereoisomers. A molecule with 'n' chiral centers can have a maximum of 2n stereoisomers. msu.eduyoutube.com

In the case of this compound, the chiral centers are located at the C2 and C4 positions of the oxane ring.

C2: This carbon is attached to an oxygen atom within the ring, a methoxy (B1213986) group (-OCH3), a methyl group (-CH3), and the C3 of the ring.

C4: This carbon is bonded to a hydroxyl group (-OH), a hydrogen atom, and the C3 and C5 atoms of the ring.

Since there are two chiral centers, a maximum of 22 = 4 stereoisomers are possible. These stereoisomers exist as two pairs of enantiomers. Diastereomers are stereoisomers that are not mirror images of each other. youtube.com The relationship between any two stereoisomers that are not enantiomers is that of diastereomers.

Spectroscopic Approaches to Conformational Preferences

The flexible nature of the six-membered oxane ring allows it to adopt various conformations, with the chair conformation being the most stable for cyclohexane (B81311) and its derivatives. researchgate.net Spectroscopic techniques are invaluable tools for determining the preferred conformation and the orientation of substituents on the ring.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. youtube.commdpi.com These vibrational frequencies are sensitive to the molecule's geometry and the nature of its chemical bonds. conicet.gov.ar In substituted oxanes, specific vibrational bands can be assigned to the stretching and bending of C-O, C-C, and C-H bonds within the ring and the substituent groups. ustc.edu.cn By analyzing the positions and intensities of these bands, it is possible to deduce information about the conformational equilibrium of this compound. For instance, the frequencies of certain ring vibrations can differ between chair and boat or twist-boat conformations, and the orientation of the methoxy, methyl, and hydroxyl groups (axial vs. equatorial) can also influence the vibrational spectrum. conicet.gov.ar

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure and stereochemistry of organic molecules. uba.arnih.gov Both ¹H and ¹³C NMR are instrumental in the conformational analysis of this compound.

Key NMR parameters used in conformational analysis include:

Chemical Shifts (δ): The chemical shifts of protons and carbons are highly dependent on their local electronic environment. The axial or equatorial position of a substituent significantly affects the chemical shifts of the ring protons and carbons.

Coupling Constants (J): The magnitude of the coupling constant between adjacent protons (³JHH) is related to the dihedral angle between them, as described by the Karplus equation. This relationship is crucial for determining the relative orientation of protons on the oxane ring and thus inferring the ring's conformation and the stereochemistry of the substituents.

Nuclear Overhauser Effect (NOE): NOE experiments provide information about the spatial proximity of protons. Observing an NOE between a substituent proton and a ring proton can help establish their relative stereochemistry (e.g., cis or trans).

By combining these NMR techniques, it is possible to assign the specific stereoisomer and determine its preferred conformation in solution. researchgate.net

X-ray crystallography provides a definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net By diffracting X-rays through a single crystal of a compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. nih.gov This technique would unambiguously establish the solid-state conformation of this compound, including the chair, boat, or twist-boat form of the oxane ring, and the axial or equatorial positions of the methoxy, methyl, and hydroxyl groups. researchgate.net The bond lengths and angles obtained from X-ray analysis provide a static picture of the molecule's most stable conformation in the crystalline lattice. researchgate.net

Millimeter-wave spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase. researchgate.net This method can provide highly accurate information about the molecule's geometry, including bond lengths and angles, in an environment free from intermolecular interactions. For a flexible molecule like this compound, millimeter-wave spectroscopy can potentially distinguish between different conformers and provide insights into the energy barriers for conformational changes. It is particularly sensitive to large-amplitude motions, such as the ring-puckering vibrations of the oxane ring.

Computational Studies on Conformational Space and Energetics

In conjunction with experimental methods, computational chemistry plays a vital role in exploring the conformational landscape of molecules. researchgate.netconicet.gov.ar Techniques such as molecular mechanics and quantum mechanical calculations can be used to:

Identify all possible stable conformers: By systematically rotating bonds and exploring the potential energy surface, computational methods can identify all low-energy conformations, including various chair, boat, and twist-boat forms.

Calculate the relative energies of conformers: These calculations can predict the relative stability of different conformers, allowing for the determination of the most likely conformation(s) to be observed experimentally.

Predict spectroscopic parameters: Computational methods can also predict NMR chemical shifts and coupling constants, as well as vibrational frequencies. researchgate.net Comparing these predicted values with experimental data can help to confirm the assigned conformation and stereochemistry.

These computational studies provide a theoretical framework for understanding the experimental observations and offer a deeper insight into the factors governing the conformational preferences of this compound.

Influence of Methoxy and Hydroxyl Substituents on Ring Conformation

The conformational equilibrium of the this compound ring is a nuanced interplay of stereoelectronic and steric effects dictated by the methoxy, methyl, and hydroxyl substituents. The oxane (tetrahydropyran) ring predominantly adopts a chair conformation to minimize torsional strain. The orientation of the substituents on this chair framework is governed by a combination of the anomeric effect, steric hindrance, and potential intramolecular interactions.

The anomeric effect is a critical stereoelectronic phenomenon in heterocyclic rings containing an electronegative atom, such as the ring oxygen in this compound. acs.org This effect generally stabilizes the conformation where an electronegative substituent at the anomeric carbon (C2) is in an axial position. acs.orgcdnsciencepub.com This preference arises from a stabilizing hyperconjugative interaction between the lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the exocyclic C-O bond of the methoxy group. acs.org For the 2-methoxy group, this effect would favor an axial orientation.

However, the presence of a methyl group also at the C2 position introduces significant steric considerations. In a chair conformation, substituents prefer an equatorial orientation to minimize steric strain arising from 1,3-diaxial interactions. pressbooks.pub In the case of this compound, there is a direct competition between the anomeric effect favoring an axial methoxy group and the steric demand of the methyl group, which would strongly prefer an equatorial position.

The interplay of these factors leads to a complex conformational landscape. The final equilibrium will be a balance between the stabilizing anomeric effect of the axial methoxy group and the destabilizing steric interactions involving both the methyl and hydroxyl groups. The polarity of the solvent can also influence this equilibrium; more polar solvents can diminish the magnitude of the anomeric effect. cdnsciencepub.com

Below is a table summarizing the key conformational influences:

| Substituent | Position | Primary Influence | Preferred Orientation (in isolation) |

| Methoxy | C2 | Anomeric Effect | Axial |

| Methyl | C2 | Steric Hindrance | Equatorial |

| Hydroxyl | C4 | Steric Hindrance | Equatorial |

Detailed research findings on closely related 2-alkoxytetrahydropyrans indicate that the preference for the axial orientation of the alkoxy group is a well-established consequence of the anomeric effect. acs.orgresearchgate.net However, the introduction of a geminal methyl group at C2, as in this compound, complicates this analysis by introducing A-values (a measure of steric bulk) that must be considered. The hydroxyl group at C4 can also engage in hydrogen bonding, which could further influence conformational preferences, although this is highly dependent on the solvent and the relative stereochemistry.

A hypothetical energy landscape for the different conformers can be illustrated as follows, keeping in mind that these are qualitative representations based on general principles:

| Conformation | C2-Methoxy Orientation | C2-Methyl Orientation | C4-Hydroxyl Orientation | Relative Stability | Primary Contributing Factors |

| A | Axial | Equatorial | Equatorial | Potentially Favored | Anomeric effect stabilization, minimized steric hindrance from methyl and hydroxyl groups. |

| B | Equatorial | Axial | Equatorial | Less Favored | No anomeric stabilization, significant 1,3-diaxial interactions involving the axial methyl group. |

| C | Axial | Equatorial | Axial | Less Favored | Anomeric effect stabilization, but significant 1,3-diaxial interactions involving the axial hydroxyl group. |

| D | Equatorial | Axial | Axial | Least Favored | No anomeric stabilization, significant 1,3-diaxial interactions from both axial methyl and hydroxyl groups. |

Mechanistic Investigations of Chemical Transformations of 2 Methoxy 2 Methyloxan 4 Ol

Oxidation Pathways and Product Characterization

The oxidation of 2-Methoxy-2-methyloxan-4-ol primarily targets the secondary alcohol at the C4 position. Under controlled conditions, this reaction yields the corresponding ketone, 2-methoxy-2-methyloxan-4-one. The stability of the tetrahydropyran (B127337) ring is generally maintained during this transformation. However, more aggressive oxidation conditions can lead to ring cleavage.

Studies on analogous compounds, such as 4-methyltetrahydropyran (4-MeTHP), suggest that oxidation can be initiated by a C-H abstraction, particularly at positions adjacent to the ring oxygen (C2 and C6) due to the activating effect of the ether linkage. researchgate.net In the case of this compound, the presence of the methoxy (B1213986) group at C2 makes this position a likely site for initial radical formation, potentially leading to a variety of degradation products under harsh oxidative stress. researchgate.net

Characterization of the primary oxidation product, 2-methoxy-2-methyloxan-4-one, is typically achieved through standard spectroscopic methods. The appearance of a characteristic carbonyl stretch in the infrared (IR) spectrum and the disappearance of the C4-hydroxyl proton signal in the 1H NMR spectrum confirm the conversion.

| Reagent/Condition | Major Product |

| Mild Oxidizing Agent (e.g., PCC, DMP) | 2-Methoxy-2-methyloxan-4-one |

| Strong Oxidizing Agent (e.g., KMnO4, heat) | Ring-opened degradation products |

Reduction Reactions and Associated Stereoselectivity

Reduction of the ketone, 2-methoxy-2-methyloxan-4-one, derived from the oxidation of this compound, regenerates the parent alcohol. The stereochemical outcome of this reduction is of significant interest. The approach of the hydride reagent to the carbonyl face is influenced by the steric and electronic environment of the tetrahydropyran ring.

The stereoselectivity of reductions in substituted tetrahydropyran systems is a well-studied area, often leading to a mixture of diastereomers. The axial or equatorial delivery of the hydride is dictated by the steric hindrance posed by substituents on the ring. For 2-methoxy-2-methyloxan-4-one, the methyl and methoxy groups at the C2 position can direct the incoming nucleophile, leading to a preferential formation of one diastereomer over the other. The exact ratio of these stereoisomers is dependent on the specific reducing agent and reaction conditions employed.

Nucleophilic Substitution Reactions Involving the Hydroxyl Moiety

The hydroxyl group at the C4 position of this compound can undergo nucleophilic substitution reactions. These reactions typically require the conversion of the hydroxyl group into a better leaving group, such as a tosylate or a halide. Subsequent reaction with a nucleophile can then proceed via an SN2 mechanism, resulting in an inversion of stereochemistry at the C4 center.

The efficiency and regioselectivity of these substitution reactions are crucial in the synthesis of various functionalized tetrahydropyran derivatives. The bifunctional nature of this compound, possessing both an alcohol and an ether linkage, allows for a range of chemical modifications.

Ring-Opening and Rearrangement Processes

The tetrahydropyran ring in this compound is generally stable under neutral and basic conditions. However, under strongly acidic conditions, protonation of the ring oxygen can initiate ring-opening reactions. This process can lead to the formation of acyclic products.

Additionally, rearrangement reactions can be catalyzed by acids. For instance, the Prins cyclization, a common method for synthesizing tetrahydropyran derivatives, involves an acid-catalyzed reaction between an aldehyde and a homoallylic alcohol. researchgate.net While this is a synthetic route to the tetrahydropyran ring, the reverse reaction or other acid-catalyzed rearrangements can occur under specific conditions, leading to a variety of structural isomers.

Kinetic and Thermodynamic Parameters of Key Reactions

Detailed kinetic and thermodynamic data for the specific reactions of this compound are not extensively reported in the literature. However, general principles of physical organic chemistry can be applied to understand the factors governing these transformations.

The rates of oxidation and reduction reactions will be influenced by the concentration of the reactants, the temperature, and the choice of solvent. For nucleophilic substitution reactions, the rate will depend on the nature of the leaving group, the strength of the nucleophile, and the steric accessibility of the C4 position. Ring-opening reactions are typically thermodynamically driven, with the stability of the resulting carbocation intermediates playing a key role in the reaction pathway.

Solvent Effects on Reaction Mechanisms and Rates

The choice of solvent can have a significant impact on the mechanisms and rates of reactions involving this compound. For oxidation and reduction reactions, the polarity of the solvent can influence the stability of intermediates and transition states.

In nucleophilic substitution reactions, polar aprotic solvents are generally favored for SN2 reactions as they can solvate the cation without strongly solvating the nucleophile, thereby increasing its reactivity. For acid-catalyzed ring-opening reactions, the ability of the solvent to stabilize charged intermediates is crucial. Solvent-free conditions have also been explored in the synthesis of related tetrahydropyran derivatives to enhance stereochemical precision.

Comprehensive Spectroscopic Characterization of 2 Methoxy 2 Methyloxan 4 Ol

High-Resolution Mass Spectrometry for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of 2-Methoxy-2-methyloxan-4-ol, allowing for the confirmation of its elemental formula (C7H14O3). The analysis would also reveal characteristic fragmentation patterns. For ethers, fragmentation often occurs alpha to the oxygen atom. docbrown.info In the case of this compound, expected fragmentation could involve the loss of a methoxy (B1213986) group (-OCH3) or a methyl group (-CH3). docbrown.infowhitman.edu The fragmentation pattern helps in piecing together the molecule's structure. chemguide.co.uk

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the detailed structure of an organic molecule.

1D NMR (¹H, ¹³C) for Structural Elucidation

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment in the molecule. Key signals would include a singlet for the methoxy group (CH3O-), a singlet for the methyl group at the C2 position (CH3-C), and various multiplets for the protons on the oxane ring, including the proton attached to the carbon bearing the hydroxyl group (-CHOH). The chemical shifts and coupling constants would provide information about the connectivity and local electronic environment of the protons. docbrown.info

¹³C NMR: The carbon NMR spectrum would display a signal for each unique carbon atom. Expected signals would correspond to the methoxy carbon, the C2 methyl carbon, the quaternary C2 carbon, the C4 carbon bearing the hydroxyl group, and the other methylene (B1212753) carbons of the oxane ring. chemicalbook.com The chemical shift values are indicative of the type of carbon (e.g., C-O, C-C). nih.gov

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations, helping to establish the sequence of protons around the oxane ring. libretexts.orgresearchgate.net Cross-peaks would connect signals from protons that are on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. libretexts.org This technique would definitively assign which protons are attached to which carbons in the this compound structure. researchgate.nethmdb.ca

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Analysis

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. Strong C-O stretching bands would be expected around 1050-1150 cm⁻¹ for the ether and alcohol functionalities. docbrown.info C-H stretching vibrations from the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. semanticscholar.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information on the molecule's vibrational modes. It is particularly sensitive to non-polar bonds and would help characterize the C-C backbone of the oxane ring. researchgate.netspectrabase.com

Electronic Absorption and Emission Spectroscopy (if applicable to chromophores/fluorophores)

This compound lacks significant chromophores (moieties that absorb light in the UV-Visible range) or fluorophores. Therefore, it is not expected to exhibit significant electronic absorption or emission spectra under standard UV-Vis or fluorescence spectroscopy. Such techniques would not be primary methods for its structural characterization. scispace.comnii.ac.jp

Chiroptical Spectroscopic Methods for Absolute Configuration Determination (e.g., Electronic Circular Dichroism)

Since this compound contains chiral centers (at positions C2 and C4), it can exist as different stereoisomers. Chiroptical methods are used to determine the absolute configuration of these chiral centers.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light. However, like UV-Vis absorption, it requires the presence of a chromophore near the chiral center. As this compound lacks a suitable chromophore, ECD would likely not be an effective method for determining its absolute configuration.

Vibrational Circular Dichroism (VCD): A more suitable technique would be Vibrational Circular Dichroism (VCD), which measures circular dichroism in the infrared region. VCD does not require a chromophore and can provide information about the absolute configuration by comparing the experimental spectrum to quantum chemical calculations of the possible stereoisomers. spark904.nl Another common approach involves chemical derivatization with a chiral agent, followed by NMR analysis (e.g., Mosher's method), to determine the absolute stereochemistry. nih.govnih.gov

Theoretical and Computational Chemistry Studies on 2 Methoxy 2 Methyloxan 4 Ol

Quantum Chemical Calculations (Ab Initio, DFT) for Electronic Structure, Energetics, and Spectroscopic Predictions

Quantum chemical calculations, such as Ab Initio and Density Functional Theory (DFT) methods, are fundamental to understanding the electronic structure and energetics of a molecule. These methods solve the Schrödinger equation (or a simplified form) to provide information on molecular orbitals, electron density distribution, and thermodynamic properties.

For 2-methoxy-2-methyloxan-4-ol, DFT calculations with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would be employed to optimize the molecular geometry and predict key electronic properties. This would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Furthermore, these calculations can predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. Theoretical vibrational frequencies from IR spectra calculations help in the assignment of experimental bands, while calculated NMR chemical shifts are invaluable for structure elucidation.

Table 1: Predicted Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules over time, MD can provide detailed insights into conformational changes and the effects of the surrounding environment, such as a solvent.

An MD simulation of this compound would reveal its conformational landscape, identifying the most stable three-dimensional arrangements of the molecule. The oxane ring can adopt various conformations (e.g., chair, boat, twist-boat), and the substituents will have preferred orientations. Understanding these preferences is critical as the conformation can significantly influence the molecule's physical and biological properties.

Additionally, by performing simulations in a solvent box (e.g., water), the solvation effects can be investigated. This would involve analyzing the radial distribution functions of solvent molecules around specific atoms of this compound to understand the solvation shell structure and hydrogen bonding interactions.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are widely used in drug discovery and materials science to predict the properties of new compounds.

To develop a QSAR or QSPR model for a series of compounds including this compound, a dataset of molecules with known activities or properties would be required. From the optimized structures, various molecular descriptors (e.g., electronic, steric, topological) would be calculated. Statistical methods like multiple linear regression or machine learning algorithms would then be used to build a mathematical equation relating these descriptors to the observed activity or property. Such a model could then be used to predict the performance of new, untested analogues.

Reaction Pathway Analysis and Transition State Characterization through Computational Methods

Computational methods can be employed to explore the potential chemical reactions of this compound. By mapping the potential energy surface, reaction pathways for processes such as dehydration, oxidation, or ring-opening can be elucidated.

A crucial aspect of this analysis is the characterization of transition states, which are the high-energy structures that connect reactants and products. Computational methods can determine the geometry and energy of these transition states, providing the activation energy for the reaction. This information is vital for understanding reaction kinetics and mechanisms. For instance, the acid-catalyzed dehydration of the alcohol group could be modeled to identify the most likely carbocation intermediate and the subsequent elimination pathway.

Prediction of Molecular Descriptors and Topological Indices

Molecular descriptors and topological indices are numerical values that encode information about the structure and properties of a molecule. These descriptors are essential for QSAR/QSPR modeling and for cheminformatics applications.

A wide range of descriptors can be calculated for this compound from its 2D and 3D structures. These include constitutional descriptors (e.g., molecular weight, atom counts), topological indices (e.g., Wiener index, Randić index), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges).

Table 2: Selected Predicted Molecular Descriptors for this compound (Hypothetical Data)

| Descriptor Type | Descriptor Name | Predicted Value |

|---|---|---|

| Constitutional | Molecular Weight | 146.18 g/mol |

| Constitutional | Number of H-bond Donors | 1 |

| Constitutional | Number of H-bond Acceptors | 3 |

| Topological | Wiener Index | 358 |

| Topological | Balaban J Index | 2.87 |

| Physicochemical | LogP (octanol-water) | 0.85 |

Exploration of Derivatives and Analogs of 2 Methoxy 2 Methyloxan 4 Ol

Synthesis and Characterization of Substituted Oxanols

The synthesis of substituted oxanols is a cornerstone of heterocyclic chemistry, allowing for the systematic alteration of the parent molecule's structure. Characterization of these new entities typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry (MS) to confirm their structure and purity. atlantis-press.comresearchgate.net

Modifying the oxane ring by adding or altering substituents is a primary strategy for creating derivatives. This can involve introducing additional alkyl groups, such as methyl groups, at various carbon atoms of the ring. msu.edu The position of these groups can significantly influence the molecule's conformation and reactivity. For instance, the synthesis of 2-methyl-4-substituted tetrahydroquinoline derivatives, which share a heterocyclic ring structure, demonstrates how different solvents and catalysts can direct the position and stereochemistry of ring substituents. researchgate.net

These modifications are achieved through a variety of organic reactions. For example, alkylation, acylation, and other carbon-carbon bond-forming reactions can be employed to append new groups to the oxane skeleton. The specific reaction conditions can be tuned to favor substitution at a particular position, often guided by the existing functional groups on the ring.

Table 1: Examples of Ring Position Modifications in Heterocyclic Compounds

| Parent Heterocycle | Modification Position | Added Group | Synthetic Method Example |

|---|---|---|---|

| Pyridine | C2, C4, C6 | Methyl | Not specified |

| Tetrahydroquinoline | C4 | Amino | Imino Diels-Alder Reaction |

| Morpholine | C2, C4 | Aryl, Alkyl | Reaction of 2-aminoethanol with aryl-bromomethyl-ketone |

Beyond simple alkyl groups, a wide array of functional groups can be incorporated into the oxanol (B1615354) structure to impart new properties. masterorganicchemistry.compressbooks.pub These groups can alter polarity, reactivity, and the potential for intermolecular interactions.

Amino Groups: Introducing amino (-NH₂) groups can add basicity and create sites for further derivatization, such as amide formation. The synthesis of 2-hydroxy (alkoxy)-2-aryl-4-alkyl-morpholines, which are nitrogen-containing heterocyclic analogs, involves the cyclization of an intermediate hydroxyaminoketone, demonstrating a method for incorporating both aryl and amino functionalities. nih.gov

Carboxylic Acids: The addition of carboxylic acid (-COOH) groups introduces acidity and the ability to form salts or esters. These groups are pivotal in many biologically relevant molecules.

Aryl Groups: Attaching aryl groups (e.g., phenyl rings) can introduce aromaticity and affect the electronic properties of the molecule. The synthesis of 2,4-diarylquinoline derivatives from reagents like p-anisidine (B42471) and p-chlorobenzaldehyde illustrates how multiple aryl groups can be built into a heterocyclic system. mdpi.com

Ring Heteroatom Analogs (e.g., Thiopyran derivatives)

The synthesis of thiopyran derivatives is often achieved through cycloaddition reactions, particularly the Diels-Alder or [4+2] cycloaddition. nih.govresearchgate.net This powerful reaction involves the combination of a conjugated diene with a dienophile (a molecule with a double or triple bond) to form a six-membered ring. In the context of thiopyrans, thiones (compounds with a C=S double bond) can act as dienophiles, reacting with dienes to construct the thiopyran ring system directly. nih.gov This method provides a versatile route to a wide range of sulfur-containing heterocyclic compounds. semanticscholar.org

Integration into Complex Natural Products and Synthetic Architectures

The oxane ring is a common structural motif found in numerous complex natural products, particularly in polyether antibiotics and marine natural products. Synthetic methodologies are often developed to incorporate these heterocyclic rings into larger, more complex molecular architectures.

A relevant example of this principle is the synthesis of oxetane-containing molecules. acs.org Although oxetanes are four-membered rings, the strategies used are applicable to larger rings like oxanes. For instance, methods have been developed for the direct conversion of sp³ alcohols into oxetanes under mild conditions. This chemistry has been successfully applied to the late-stage functionalization of complex molecules like pregnenolone (B344588) and testosterone, demonstrating the ability to integrate an oxygen-containing heterocycle into a pre-existing, complex steroidal backbone. acs.org Such strategies are crucial for streamlining the synthesis of bioactive molecules and their analogs.

Stereochemical Control in Derivative Synthesis

For derivatives of 2-methoxy-2-methyloxan-4-ol, which contains chiral centers, controlling the stereochemistry during synthesis is of paramount importance. The spatial arrangement of atoms can have a profound impact on a molecule's properties.

Several strategies are employed to achieve stereocontrol:

Catalytic Asymmetric Synthesis: This approach uses chiral catalysts to favor the formation of one enantiomer or diastereomer over others. For example, the stereoselective synthesis of 1,3-oxazolidines is accomplished via Pd-catalyzed carboamination, where a chiral phosphine (B1218219) ligand on the palladium catalyst directs the stereochemical outcome of the reaction, yielding products with high diastereoselectivity. nih.gov

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical course of one or more subsequent reactions. After serving its purpose, the auxiliary is removed.

Substrate Control: The existing stereocenters in the starting material can influence the stereochemistry of newly formed centers.

Biocatalysis: Enzymes can be used to catalyze reactions with exceptional levels of stereoselectivity. For instance, dual-enzyme cascade systems have been developed to synthesize bichiral amino alcohols from diketones with excellent stereoselectivity (ee > 99%). nih.gov

These methods provide chemists with the tools needed to synthesize specific stereoisomers of substituted oxanols, which is critical for applications where molecular shape is a key determinant of function.

Molecular Mechanisms and Biological Activity Research of 2 Methoxy 2 Methyloxan 4 Ol and Its Derivatives

Investigation of Molecular Target and Pathway Modulation

The biological effects of methoxy-containing heterocyclic compounds are often traced to their interaction with specific molecular targets and the subsequent modulation of cellular pathways. For instance, the anti-inflammatory activity of 2-methoxy-4-vinylphenol (2M4VP), a related phenolic compound, is linked to the suppression of the NF-κB and MAPK signaling pathways. nih.gov This compound has been shown to inhibit the translocation of the NF-κB p65 subunit into the nucleus and block the phosphorylation of key MAPK proteins like p38, ERK1/2, and JNK in lipopolysaccharide-stimulated cells. nih.gov

Further studies on 2M4VP indicate its ability to induce the expression of Heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties. nih.gov This induction is mediated through the Nrf2/ARE pathway; 2M4VP promotes the degradation of Keap1, a repressor of Nrf2, allowing Nrf2 to translocate to the nucleus and activate the antioxidant response element (ARE), leading to HO-1 transcription. nih.gov

In the context of antimicrobial activity, molecular docking studies have identified potential bacterial targets. 2-Methoxy-4-vinylphenol and benzofuran, identified in red cabbage extracts, are predicted to interact with high affinity to crucial bacterial enzymes such as lipoprotein (LpxC) and DNA gyrase (4PLB), respectively. mdpi.comresearchgate.net Similarly, molecular docking simulations for 2-methoxy-4,6-diphenylnicotinonitrile have shown interactions with lipoprotein-associated phospholipase A2 (Lp-PLA2), suggesting a potential role in modulating lipid metabolism pathways. mdpi.com Other research has pointed to the sigma-2 (σ2) receptor as a promising target for certain methoxy-substituted benzamide-isoquinoline derivatives, indicating a role in modulating cell signaling and tumor progression. nih.gov

In Vitro Assessment of Antimicrobial Properties (e.g., against specific bacterial strains)

Derivatives of tetrahydropyran (B127337) and other methoxy-substituted compounds have demonstrated notable antimicrobial activity against a range of bacterial strains. nih.govresearchgate.net The effectiveness of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

For example, 2-methoxy-1,4-naphthoquinone (MeONQ), isolated from Impatiens balsamina L., has shown significant activity against various antibiotic-resistant Helicobacter pylori strains, with MIC values ranging from 0.156 to 0.625 µg/mL and MBC values from 0.313 to 0.625 µg/mL. nih.gov Another compound, 2-hydroxy-4-methoxybenzaldehyde (HMB), exhibited an MIC of 1024 µg/mL against Staphylococcus aureus. researchgate.net

Studies on natural methoxyphenol compounds like eugenol, capsaicin, and vanillin have also provided valuable data. Against S. aureus, eugenol showed an IC50 of 0.75 mM, while capsaicin and vanillin had IC50 values of 0.68 mM and 1.38 mM, respectively. nih.gov The antimicrobial potential of various synthetic derivatives has also been explored. Synthesized 1,4-dihydropyran derivatives showed high antimicrobial activity with MIC values ranging between 16 and 256 μg/ml against tested bacteria and fungi. nih.govfrontiersin.org

The following table summarizes the in vitro antimicrobial activity of several methoxy-containing compounds against specific bacterial strains.

| Compound | Bacterial Strain | MIC Value | MBC Value | Reference |

| 2-methoxy-1,4-naphthoquinone | Helicobacter pylori (resistant strains) | 0.156–0.625 µg/mL | 0.313–0.625 µg/mL | nih.gov |

| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 µg/mL | 2048 µg/mL | researchgate.net |

| Eugenol | Staphylococcus aureus | 6.25 mM | 12.5 mM | nih.gov |

| Eugenol | Shewanella putrefaciens | 3.125 mM | 6.25 mM | nih.gov |

| Vanillin | Staphylococcus aureus | 25 mM | 25 mM | nih.gov |

| Capsaicin | Staphylococcus aureus | 12.5 mM | >25 mM | nih.gov |

| Hydantoin Derivative C5 | Staphylococcus aureus | ≤ 31.25 μg/ml | Not specified | nih.gov |

| Hydantoin Derivative C6 | Staphylococcus aureus | ≤ 31.25 μg/ml | Not specified | nih.gov |

Evaluation of Antioxidant Activity via Radical Scavenging Assays (e.g., DPPH method)

The antioxidant potential of 2-methoxyphenol derivatives is frequently evaluated using radical scavenging assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method being one of the most common. mdpi.com This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH free radical, causing a color change from violet to yellow, which is quantified spectrophotometrically at approximately 517 nm. mdpi.commdpi.com The activity is often expressed as an EC50 or IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

A study on a Schiff base compound, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, synthesized from vanillin, reported an EC50 value of 10.46 ppm in the DPPH assay. researchgate.net Research on various 2-methoxyphenols has established a relationship between their antioxidant capacity and their molecular structure, showing that their ability to scavenge radicals is a key mechanism of action. nih.govjosai.ac.jp Synthetic methoxyphenols, such as 2-allyl-4-methoxyphenol and 2,4-dimethoxyphenol, have demonstrated more potent DPPH radical-scavenging activity compared to naturally occurring counterparts like eugenol and isoeugenol. nih.gov

The following table presents the antioxidant activity of selected methoxyphenol derivatives.

| Compound | Assay | Result (EC50/IC50) | Reference |

| 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | DPPH | 10.46 ppm | researchgate.net |

| Methoxyphenol Derivative (2a) | DPPH | ~40 µM (for 50% inhibition) | nih.gov |

| Methoxyphenol Derivative (3) | DPPH | ~75 µM (for 50% inhibition) | nih.gov |

| p-cresol dimer (2a) | Cytotoxicity (ID50) | ~150 µg/mL | mdpi.com |

| p-methoxyphenol dimer (2b) | Cytotoxicity (ID50) | ~250 µg/mL | mdpi.com |

Biophysical Characterization of Compound-Biomolecule Interactions (e.g., binding affinities, conformational changes of target biomolecules)

Understanding the interaction between small molecules and their biological targets is crucial for drug discovery. elsevierpure.com Biophysical techniques such as molecular docking, isothermal titration calorimetry (ITC), and microscale thermophoresis (MST) are employed to characterize these interactions, providing data on binding affinities, thermodynamics, and potential conformational changes. elsevierpure.comnih.gov

Molecular docking studies have been used to predict the binding modes of methoxy-containing compounds. For instance, 2-methoxy-4-vinylphenol was predicted to have a high binding affinity for LpxC, a key bacterial enzyme, with a docking score of -8.63 Kcal/mol. mdpi.comresearchgate.net Another compound, 2-methoxy-4,6-diphenylnicotinonitrile, was analyzed for its interaction with lipoprotein-associated phospholipase A2 (Lp-PLA2), revealing specific binding interactions and a total interaction energy of -141.43 kJ mol⁻¹, dominated by dispersion energy (-191.54 kJ mol⁻¹). mdpi.com These computational analyses provide insights into the forces driving the formation of the compound-biomolecule complex. mdpi.com

These biophysical analyses are essential for validating molecular targets and guiding the optimization of lead compounds. elsevierpure.com

Enzyme Inhibition/Activation Studies

Many methoxy-substituted compounds exert their biological effects by inhibiting or activating specific enzymes. Research has identified several enzymes that are targeted by these molecules.

Derivatives of methoxyphenol have been identified as reversible inhibitors of myeloperoxidase (MPO), an enzyme implicated in atherosclerosis. nih.gov Two lead compounds from a study on ferulic acid analogs demonstrated potent MPO inhibition with IC50 values of 0.9 µM and 8.5 µM. nih.gov Similarly, 2-methoxy-4-vinylphenol has been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response. nih.gov Other studies on 2-methoxyphenols also confirmed their role as COX-2 inhibitors. nih.govjosai.ac.jp

In a different context, synthetic analogs of pericosine E bearing a methoxy (B1213986) group were tested for their inhibitory activity against various glycosidases. mdpi.com One of the most potent compounds, (-)-24, showed moderate inhibition of α-glucosidase with an IC50 value of 1.7 x 10⁻³ M. mdpi.com

The table below summarizes the enzyme inhibitory activities of various methoxy-containing compounds.

| Compound | Target Enzyme | Activity | IC50 Value | Reference |

| Methoxyphenol Derivative (2a) | Myeloperoxidase (MPO) | Inhibition | 0.9 µM | nih.gov |

| Methoxyphenol Derivative (3) | Myeloperoxidase (MPO) | Inhibition | 8.5 µM | nih.gov |

| Pericosine E Analog (-)-24 | α-glucosidase | Inhibition | 1.7 x 10⁻³ M | mdpi.com |

| Dehydrodiisoeugenol | Cyclooxygenase-2 (COX-2) | Potent Inhibition | Not specified | nih.govjosai.ac.jp |

| Bis-ferulic acid | Cyclooxygenase-2 (COX-2) | Inhibition | Not specified | nih.govjosai.ac.jp |

| Curcumin | Cyclooxygenase-2 (COX-2) | Inhibition | Not specified | nih.govjosai.ac.jp |

Cellular Mechanism of Action Studies (e.g., cell-based assays, but excluding human trial data)

Cell-based assays provide a deeper understanding of the mechanisms through which these compounds operate within a biological system. Studies on 2-hydroxy-4-methoxybenzaldehyde (HMB) against S. aureus revealed that its mechanism involves targeting the bacterial cell membrane. researchgate.net Treatment with HMB led to an increased release of intracellular proteins and nucleic acids, indicating membrane disruption. Furthermore, it was shown to eradicate approximately 80% of preformed bacterial biofilms. researchgate.net

In mammalian cells, the anti-inflammatory mechanisms of 2-methoxy-4-vinylphenol have been elucidated using the RAW264.7 macrophage cell line. This compound was found to inhibit the nuclear translocation of NF-κB and suppress the phosphorylation of MAPKs, key events in the inflammatory signaling cascade. nih.gov It also inhibits the hyper-acetylation of histone H3, suggesting an epigenetic component to its regulatory function. nih.gov Further research showed that 2M4VP's anti-inflammatory effects also involve the upregulation of heme oxygenase-1 (HO-1) via the Nrf2 pathway. nih.gov

Other research into a benzochalcone derivative, HymnPro (2-hydroxy-4-methoxy-2',3'-benzochalcone), demonstrated a novel antimitotic activity. This compound was found to exert its antitumor effect by disrupting the assembly of microtubules, which leads to mitotic arrest and subsequent apoptosis through the caspase pathway. nih.gov

Future Research Directions and Emerging Methodologies for 2 Methoxy 2 Methyloxan 4 Ol

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Compound Design and Lead Optimization: Generative AI models can explore vast chemical spaces to design novel analogs of 2-Methoxy-2-methyloxan-4-ol with tailored properties. mdpi.comeurekalert.org By analyzing the structure of known bioactive molecules, these models can generate new 3D molecular structures that are optimized for specific biological targets. eurekalert.org For instance, a model could be trained to produce derivatives with enhanced binding affinity to a particular enzyme or receptor, a critical step in drug discovery. mdpi.com This approach allows for the creation of molecules with more favorable drug-like characteristics, potentially modifying aspects like toxicity or synthesizability. eurekalert.org

Property Prediction: Machine learning algorithms can build robust quantitative structure-property relationship (QSPR) models. nih.gov These models learn from existing experimental data to predict a wide range of physicochemical and biological properties for new or untested derivatives of this compound. nih.govresearchgate.net Key properties that can be predicted include:

Absorption, Distribution, Metabolism, and Excretion (ADME) profiles researchgate.net

Toxicity nih.gov

Passive permeability nih.gov

Metabolic clearance nih.gov

The ability to predict these properties computationally allows for the early-stage filtering of unpromising candidates, focusing laboratory efforts on molecules with the highest potential for success. nih.gov Recent advancements in ML also enable the direct prediction of transition state geometries, which is crucial for understanding reaction mechanisms and energy barriers, further refining the design process. chemrxiv.org

Below is a table illustrating the potential applications of AI/ML in the study of this compound derivatives.

| AI/ML Application | Objective | Potential Outcome |

| Generative Models | Design novel derivatives with specific functionalities. | Identification of new lead compounds for therapeutic or industrial applications. |

| QSPR Modeling | Predict physicochemical and ADME/Tox properties. | Prioritization of synthetic targets and reduction of experimental screening. |

| Reaction Prediction | Forecast outcomes and optimal conditions for synthesis. | Accelerated development of efficient and novel synthetic routes. |

| Spectral Analysis | Interpret complex analytical data (e.g., NMR, MS). | Faster and more accurate structural elucidation of new compounds. |

Development of Advanced Analytical Techniques for Trace Analysis and Metabolomic Studies

As interest in this compound grows, so does the need for highly sensitive and selective analytical methods to detect it at trace levels and to study its metabolic fate.

Trace Analysis: Future research will likely focus on optimizing techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the ultra-sensitive detection of this compound in complex matrices like environmental samples or biological fluids. nih.gov The development of new sample preparation methods, such as solid-phase extraction, will be crucial for concentrating the analyte and removing interfering substances. nih.gov

Metabolomic Studies: Understanding how this compound is metabolized is key to evaluating its biological activity and potential toxicology. Metabolomic studies aim to identify and quantify all the metabolites produced from a parent compound. sciex.com High-resolution mass spectrometry (HRMS) coupled with advanced separation techniques is a powerful tool for this purpose. sciex.com Fungi, such as Graphium sp., have been shown to metabolize other cyclic ethers like tetrahydrofuran (B95107) (THF) and tetrahydropyran (B127337), often through oxidation by monooxygenase enzymes, followed by alcohol dehydrogenases. enviro.wikinih.gov Similar pathways could be investigated for this compound.

Diastereomer Separation: Given the multiple chiral centers in this compound, it can exist as several diastereomers. Since different stereoisomers can have distinct biological activities, their separation and characterization are critical. Advanced chromatographic techniques are essential for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with chiral stationary phases, is a well-established method for separating stereoisomers. mdpi.com Derivatization of the alcohol group with a chiral reagent can create diastereomeric esters that are more easily separated on a standard silica (B1680970) gel column. mdpi.com

Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful alternative to HPLC for chiral separations, often providing faster and more efficient separations. researchgate.net

The table below summarizes advanced analytical techniques applicable to this compound.

| Technique | Application | Key Advantage |

| LC-HRMS | Metabolite identification and quantification. | High sensitivity and mass accuracy for confident structural elucidation. sciex.com |

| SFC | Separation of diastereomers. | Fast analysis and reduced solvent consumption compared to HPLC. researchgate.net |

| Chiral HPLC | Resolution of enantiomers and diastereomers. | Direct separation on chiral stationary phases or indirect separation after derivatization. mdpi.com |

Sustainable and Green Chemistry Approaches for Synthesis

Modern synthetic chemistry places a strong emphasis on developing processes that are environmentally friendly, cost-effective, and safe. nih.govmdpi.com Future research into the synthesis of this compound will be heavily influenced by the principles of green chemistry.

This involves several key strategies:

Use of Renewable Feedstocks: Exploring synthetic routes that start from bio-based platform molecules rather than petroleum-derived chemicals. nih.gov

Eco-Friendly Catalysts: Replacing toxic or hazardous reagents with more benign alternatives, such as biocatalysts or new generations of "ecocatalysts" derived from natural sources. nih.gov

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste. nih.gov

Safer Solvents: Using water or other environmentally benign solvents instead of volatile organic compounds. scribd.com

One promising green approach for synthesizing substituted tetrahydropyrans is the use of organocatalysis in water, for example, using triethylamine (B128534) to promote the tetrahydropyranylation of phenols. scribd.com Such methods avoid harsh conditions and toxic reagents, aligning with the goals of sustainable chemistry. acs.org

Exploration of Bio-inspired Synthesis Routes

Nature provides a rich blueprint for the efficient and stereoselective synthesis of complex molecules. Bio-inspired synthesis seeks to mimic these natural processes in the laboratory. The tetrahydropyran ring is a common motif in many natural products, and nature often assembles it through enzymatic cyclization reactions. nih.govnih.gov

A key bio-inspired strategy for forming tetrahydropyran rings is the intramolecular epoxide ring opening (IERO) of epoxy-alcohols. nih.gov In nature, this reaction is often catalyzed by enzymes, leading to high regio- and stereoselectivity. thieme-connect.com Researchers can emulate this by using chemical catalysts that promote the desired cyclization pathway. For example, the biosynthesis of certain marine natural products involves the bromonium ion-induced cyclization of diols, a process catalyzed by enzymes like bromoperoxidase. thieme-connect.com

Another avenue is the direct use of enzymes as catalysts in the synthesis. This field, known as biocatalysis, offers several advantages:

High Selectivity: Enzymes can distinguish between stereoisomers, leading to enantiomerically pure products. nih.gov

Mild Reaction Conditions: Enzymatic reactions typically occur in water at neutral pH and ambient temperature, reducing energy consumption and avoiding the need for protecting groups. sci-hub.box

Sustainability: Enzymes are biodegradable and derived from renewable resources.

Engineered enzymes, such as variants of Candida antarctica lipase (B570770) B, have been used for the kinetic resolution of related heterocyclic compounds, demonstrating the potential of biocatalysis in this area. nih.gov Future work could involve designing a synthetic route to an appropriate precursor of this compound that can then be cyclized using a specific enzyme or a catalyst that mimics enzymatic function. nih.gov

Discovery of Novel Reactivities and Transformational Pathways

Investigating new chemical reactions and transformations of this compound can lead to the creation of diverse molecular scaffolds and functionalized derivatives. The tetrahydropyran ring is a versatile starting point for a variety of chemical modifications. nih.govnih.gov

Established methods for constructing tetrahydropyran rings, which could potentially be adapted for novel transformations, include:

Prins Cyclization: An acid-catalyzed reaction between an alkene and an aldehyde. nih.govbohrium.com

Hetero-Diels-Alder Reaction: A cycloaddition reaction that forms a six-membered ring. nih.govbohrium.com

Ring-Closing Metathesis: A powerful method for forming cyclic compounds. nih.gov

Palladium-Catalyzed Cyclization: Intramolecular addition of alcohols to create cyclic ethers with high stereospecificity. nih.gov

Future research could explore the reactivity of the hydroxyl and methoxy (B1213986) groups on the this compound scaffold. For example, the hydroxyl group could serve as a handle for introducing new functional groups through esterification, etherification, or substitution reactions. The acetal (B89532) group at the 2-position provides unique reactivity, particularly towards acidic reagents, which could be exploited for ring-opening or rearrangement reactions to generate novel heterocyclic systems. libretexts.org Furthermore, C-H activation methodologies could enable the direct functionalization of the carbon skeleton of the tetrahydropyran ring, offering a streamlined path to complex derivatives. organic-chemistry.org

Q & A

Q. How can computational tools predict the environmental fate of this compound?

- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors. Simulate photodegradation pathways via Gaussian-based DFT calculations. Validate predictions with experimental OECD 301/302 guideline tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.